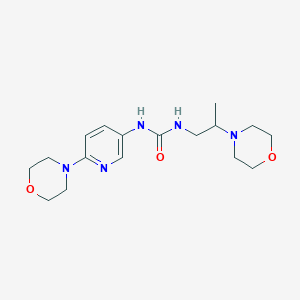
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide, also known as DMP785, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and modulation of this receptor has been shown to have potential therapeutic effects in a variety of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has a variety of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and regulate blood pressure. Additionally, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to modulate the GABA-A receptor, which makes it a useful tool for studying the central nervous system. Additionally, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its relatively high cost compared to other research chemicals.
Direcciones Futuras
There are several potential future directions for research on 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which could lead to the development of more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide and its potential therapeutic applications in cancer and other diseases.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-methyl-2-phenylpropanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid chloride to form the final product, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. In particular, 3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(2-methyl-2-phenylpropyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-14(12(2)19-18-11)15(20)17-10-16(3,4)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWOZAGABLIVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)
![3-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571537.png)

![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)


![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)


![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)